Home > Products > Screening Compounds P124837 > Cys-[HIV-Tat (47-57)]
Cys-[HIV-Tat (47-57)] - 583836-55-9

Cys-[HIV-Tat (47-57)]

Catalog Number: EVT-243239
CAS Number: 583836-55-9
Molecular Formula: C₆₇H₁₂₄N₃₄O₁₄S
Molecular Weight: 1661.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cys-TAT(47-57) (Cys-[HIV-Tat (47-57)]) is an arginine rich cell penetrating peptide derived from the HIV-1 transactivating protein.
Overview

Cys-[HIV-Tat (47-57)] is a synthetic peptide derived from the Human Immunodeficiency Virus type 1 transactivator of transcription protein, commonly referred to as Tat. This peptide is characterized by its high arginine content, which facilitates its ability to penetrate cell membranes, making it a subject of interest in various biomedical applications. The sequence of Cys-[HIV-Tat (47-57)] is crucial for its function, as it plays a significant role in the regulation of HIV gene expression and the transport of molecules across cellular barriers.

Source

Cys-[HIV-Tat (47-57)] is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its amino acid sequence and modifications. The peptide is typically produced in laboratories specializing in peptide synthesis and is available from commercial suppliers such as Sigma-Aldrich and MedChemExpress .

Classification

Cys-[HIV-Tat (47-57)] falls under the classification of cell-penetrating peptides. These peptides are known for their ability to facilitate the delivery of various biomolecules, including nucleic acids and proteins, into cells. The classification highlights its potential therapeutic applications, particularly in drug delivery systems.

Synthesis Analysis

Methods

The synthesis of Cys-[HIV-Tat (47-57)] generally employs solid-phase peptide synthesis, a widely used method that allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support. This technique ensures high purity and yield of the final product.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added sequentially through coupling reactions, typically using activated forms of amino acids.
    • After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Modification:
    • Cysteine residues may be introduced or modified to enhance stability and facilitate specific interactions with target molecules .
Molecular Structure Analysis

Structure

Cys-[HIV-Tat (47-57)] has a complex structure characterized by its amino acid sequence which includes key residues that contribute to its biological activity. The molecular formula is C58H114N32O13SC_{58}H_{114}N_{32}O_{13}S with a molecular weight of approximately 1,288.4 g/mol .

Data

The structure can be represented using various chemical notation systems:

  • SMILES: A string representation that encodes the molecular structure.
  • InChI: A standard identifier that provides a unique representation of the chemical structure.
Chemical Reactions Analysis

Reactions

Cys-[HIV-Tat (47-57)] can participate in various biochemical reactions primarily due to its functional groups:

  • Disulfide Bond Formation: Cysteine residues can form disulfide bonds under oxidative conditions, which can stabilize the peptide structure.
  • Conjugation Reactions: The reactive side chains can be utilized for conjugating drugs or other biomolecules for targeted delivery.

Technical Details

The peptide's reactivity can be exploited in drug development, where modifications enhance its therapeutic efficacy or targeting capabilities .

Mechanism of Action

Process

Cys-[HIV-Tat (47-57)] exerts its effects primarily through:

  1. Cell Penetration: The arginine-rich sequence facilitates endocytosis or direct membrane translocation.
  2. Gene Regulation: Once inside the cell, it can interact with cellular machinery to modulate gene expression related to HIV replication.

Data

Research indicates that Cys-[HIV-Tat (47-57)] enhances the uptake of therapeutic agents into cells, improving their efficacy against HIV by disrupting viral replication processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically supplied as a lyophilized powder.
  • Solubility: Soluble in deionized water and other polar solvents .

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to oxidation due to cysteine residues.
  • pH Sensitivity: Activity may vary with pH due to changes in charge distribution along the peptide.
Applications

Cys-[HIV-Tat (47-57)] has several scientific applications:

  1. Drug Delivery: Used as a carrier for delivering therapeutic peptides or nucleic acids into cells.
  2. Vaccine Development: Investigated as a potential adjuvant or delivery system for HIV vaccines.
  3. Research Tool: Employed in studies examining cellular uptake mechanisms and gene regulation processes related to HIV infection .
Introduction to Cys-[HIV-Tat (47-57)]

Historical Context of HIV-Tat Protein and Its Transduction Domains

The HIV-1 Transactivator of Transcription (Tat) protein emerged as a critical viral regulatory factor in AIDS research during the late 1980s. Its unexpected cell-penetrating capability was discovered in 1988 when extracellular Tat was observed crossing plasma membranes to activate viral replication in infected cells [1] [5]. This phenomenon sparked intensive research into Tat's protein transduction domains (PTDs), culminating in the identification of the minimal functional core: residues 47-57 (YGRKKRRQRRR). This arginine-rich sequence represents one of the most extensively characterized cell-penetrating peptides (CPPs), with foundational studies establishing its capacity to transport heterologous cargoes – including proteins, peptides, and nucleic acids – across biological membranes [1] [7]. The 47-57 fragment's designation as a PTD marked a paradigm shift in drug delivery concepts, providing a blueprint for overcoming cellular barriers. Its derivation from a pathogenic virus underscores the scientific strategy of repurposing viral mechanisms for therapeutic benefit.

Structural and Functional Significance of the 47-57 Residue Fragment

The TAT(47-57) peptide (molecular weight: 1559.86 Da; CAS: 191936-91-1) possesses distinctive structural features enabling its remarkable cellular entry capabilities. Its primary sequence contains an unusually high proportion of basic amino acids (8/11 residues are arginine/lysine), generating a substantial positive charge (+8 at physiological pH) that facilitates electrostatic interactions with negatively charged membrane components [1] [10]. Biophysical studies reveal this peptide lacks stable secondary structure in solution but adopts membrane-active conformations upon contact with lipid bilayers [3].

Three interconnected functions define this PTD:

  • Membrane translocation: Thermodynamic binding studies demonstrate high-affinity interaction with glycosaminoglycans, particularly heparan sulfate (Kd ≈ 1.7 μM), initiating cellular uptake [8].
  • Cargo stabilization: The cationic residues enable electrostatic condensation and protection of nucleic acid cargoes, explaining its utility in gene delivery [10].
  • Subcellular targeting: Nuclear/nucleolar accumulation occurs when expressed intracellularly, though extracellularly administered TAT-fusions exhibit cytoplasmic localization – indicating context-dependent trafficking [5].

Table 1: Biophysical Properties of TAT(47-57) Variants

Peptide VariantSequenceMolecular Weight (Da)Net ChargeKey Functional Attributes
TAT(47-57)YGRKKRRQRRR1559.86+8Membrane translocation, nucleic acid condensation
Cys-TAT(47-57)CYGRKKRRQRRR1661.99+8Conjugation handle, reduced disulfide formation
FAM-TAT(47-57)FAM-YGRKKRRQRRR~1910 (est.)+6Fluorescent tracking, reduced charge versus native

Table 2: Thermodynamic Parameters of TAT(47-57)-Glycosaminoglycan Binding

GlycosaminoglycanBinding Constant (K) M⁻¹Binding Sites per MoleculeΔH (kcal/mol)Interaction Characteristics
Heparan Sulfate(6.0 ± 0.6) × 10⁵6.3 ± 1.0-4.6 ± 1.0Charge neutralization-dominated, aggregation-prone
Heparin(6.0 ± 0.8) × 10⁵Not specified-5.1 ± 0.7Similar to heparan sulfate, higher enthalpy change
Chondroitin Sulfate B(2.5 ± 0.5) × 10⁵Not specified-3.2 ± 0.4Weaker affinity, less exothermic

Rationale for Cysteine Modification in TAT(47-57) Peptide Design

The addition of a cysteine residue to the N-terminus of TAT(47-57) constitutes a rational structural modification addressing two limitations of the native peptide: conjugation capacity and oxidative stability. Native TAT(47-57) lacks thiol groups, restricting site-specific bioconjugation to amine-reactive chemistry that compromises lysine residues critical for membrane interaction. Cys-TAT(47-57) (CAS: 583836-55-9; MW: 1661.99 Da) introduces a chemically orthogonal thiol handle (-SH group) that enables selective coupling to maleimides, haloacetyls, or disulfide-forming reagents without perturbing the arginine-rich transduction domain [4] [7]. This modification has facilitated the creation of fluorescent probes (e.g., TAMRA-Cys-TAT), drug conjugates, and nanoparticle complexes while preserving transduction efficiency.

Cysteine incorporation also addresses stability challenges. Free cysteine residues in peptides are prone to uncontrolled intermolecular disulfide bond formation, causing aggregation. This is mitigated through carbamidomethylation, where iodoacetamide alkylation produces a stable S-carboxymethylcysteine derivative that prevents oxidation while maintaining conjugation capacity [6]. This modification is particularly valuable for:

  • Peptide mass fingerprinting: Preventing disulfide scrambling that complicates analytical characterization
  • Therapeutic cargo delivery: Ensuring conjugate stability during storage and administration
  • Structural studies: Eliminating heterogeneity from redox-dependent oligomerization

Table 3: Applications Enabled by Cysteine Modification in TAT(47-57)

Modification TypeChemical ConsequencePrimary Application BenefitsRepresentative Uses
Free thiol (-SH)Site-specific conjugationControlled orientation of cargo attachmentFluorescent probes (TAMRA, FAM), drug conjugates
Carbamidomethylation-S-CH₂-CONH₂ formationOxidation resistance, reduced aggregationAnalytical standards, long-term storage formulations
Pyridyl disulfideReversible disulfide linkageIntracellular cargo release in reducing environmentssiRNA delivery, pro-drug activation

The design evolution from TAT(47-57) to Cys-TAT(47-57) illustrates the sophistication of modern peptide engineering – where minimal modifications (adding a single amino acid) yield substantial functional advantages while preserving the core transduction mechanism. This engineered variant has become indispensable for constructing multifunctional delivery systems where precise spatial control over cargo presentation determines biological efficacy [6] [7].

Properties

CAS Number

583836-55-9

Product Name

Cys-[HIV-Tat (47-57)]

Molecular Formula

C₆₇H₁₂₄N₃₄O₁₄S

Molecular Weight

1661.99

Synonyms

Cys-[HIV-Tat (47-57)]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.